molecular formula C10H13F3N2O2 B2551803 3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1207006-95-8

3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B2551803
CAS RN: 1207006-95-8
M. Wt: 250.221
InChI Key: HVKJRNOSPPBWPR-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is substituted with methyl groups at the 3 and 5 positions and is further modified with a propanamide moiety that includes a trifluoroethyl group.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through alkylation reactions. For instance, 3,5-dimethylisoxazole can be alkylated using sodium amide in liquid ammonia to yield various 3-methyl-5-alkylisoxazoles . Additionally, the synthesis of related compounds, such as N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamides, has been reported, which involves multiple steps starting from 4-amino-3,5-dimethylisoxazole . Although the specific synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques allow for the determination of the functional groups present and the overall molecular architecture. For example, crystallographic data can provide detailed information about the arrangement of atoms within a molecule, as seen in the study of a related compound with herbicidal activity .

Chemical Reactions Analysis

Isoxazole derivatives can participate in a variety of chemical reactions. The use of 5,5'-dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions demonstrates the reactivity of isoxazole compounds . These reactions are highly selective and can be used to synthesize a wide range of ester products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For example, the introduction of a trifluoroethyl group can affect the compound's lipophilicity, boiling point, and reactivity due to the electronegative nature of fluorine atoms. The solubility, melting point, and stability of these compounds can be determined experimentally, and computational studies such as Density Functional Theory (DFT) can provide insights into their electronic properties .

Scientific Research Applications

Medicinal Chemistry Applications

"3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide" and its derivatives have been explored for their potential in medicinal chemistry, particularly as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for clinical efficacy in conditions such as emesis and depression due to their high affinity and orally active profiles. The solubility characteristics and therapeutic potential of such compounds make them suitable for both intravenous and oral administration, offering versatile applications in treating various disorders (Harrison et al., 2001).

Synthetic Methodologies

The synthesis of derivatives related to "3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide" involves innovative synthetic strategies. For instance, the synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents showcases the adaptability of this chemical structure in generating compounds with potential biomedical applications. These syntheses often employ techniques like thermal rearrangement of propargylic azides or the use of cyclic reagents, indicating a broad utility in synthetic organic chemistry (Reddy et al., 2010).

Antinociceptive Activity

Research on derivatives, such as (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, has revealed significant antinociceptive activities. These studies contribute to understanding how modifications in the chemical structure can impact biological activity, providing insights into designing new analgesics with improved efficacy and reduced side effects. Such studies are crucial for developing new therapeutic agents that address pain management more effectively (Önkol et al., 2004).

Material Science and Other Applications

Additionally, the structural motifs found in "3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide" and its derivatives find applications in material science, particularly in the synthesis of polymers and organic materials with specific properties. For example, the development of new poly(urea-urethane)s employing similar structural units illustrates the versatility of these compounds beyond pharmaceuticals, including applications in coatings, adhesives, and other material science domains (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-6-8(7(2)17-15-6)3-4-9(16)14-5-10(11,12)13/h3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKJRNOSPPBWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide

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